Cas no 80434-32-8 (1beta-Hydroxydeoxycholic Acid)

1beta-Hydroxydeoxycholic Acid structure
1beta-Hydroxydeoxycholic Acid structure
Nombre del producto:1beta-Hydroxydeoxycholic Acid
Número CAS:80434-32-8
MF:C24H40O5
Megavatios:408.57140827179
CID:985622
PubChem ID:5283850

1beta-Hydroxydeoxycholic Acid Propiedades químicas y físicas

Nombre e identificación

    • (4R)-4-[(3S,5R,8S,9S,10S,12S,13R,14S)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
    • 1β-Hydroxydeoxycholic Acid
    • (1β,3α,5β,12α)-1,3,12-Trihydroxycholan-24-oic acid
    • (1β,3α,5β,12α)-1,3,12-Trihydroxycholan-24-oic acid (ACI)
    • 1β,3α,12α-Trihydroxy-5β-cholan-24-oic acid
    • 1β,3α,12α-Trihydroxy-5β-cholanoic acid
    • 1beta-hydroxydeoxycholic acid
    • 80434-32-8
    • 1 beta, 3alpha, 12alpha-Trihydroxy-5beta-cholanoic acid
    • 1I(2)-Hydroxydeoxycholic acid
    • 1beta,3alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid
    • CS-0062373
    • 1b,3a,12a-trihydroxy-5b-cholan-24-oic acid
    • DTXSID101311413
    • 1beta,3alpha,2alpha-Trihydroxy-5beta-cholanoic acid
    • LMST04010063
    • HTY43X1B1P
    • 1
    • (1beta,3alpha,5beta,12alpha)-1,3,12-trihydroxycholan-24-oic acid
    • Q27280096
    • CHEBI:136724
    • UNII-HTY43X1B1P
    • 1.BETA.,3.ALPHA.,12.ALPHA.-TRIHYDROXY-5.BETA.-CHOLANOIC ACID
    • (4R)-4-[(1R,3S,5R,8S,9S,10S,12S,13R,14S,17R)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
    • CHOLAN-24-OIC ACID, 1,3,12-TRIHYDROXY-, (1.BETA.,3.ALPHA.,5.BETA.,12.ALPHA.)-
    • SCHEMBL3447484
    • A-Hydroxydeoxycholic Acid
    • 1beta-OH-deoxycholic acid
    • 1.BETA.-HYDROXYDEOXYCHOLIC ACID
    • 1.BETA.,3.ALPHA.,12.ALPHA.-TRIHYDROXY-5.BETA.-CHOLAN-24-OIC ACID
    • HY-113482
    • 1 .BETA., 3.ALPHA., 12.ALPHA.-TRIHYDROXY-5.BETA.-CHOLANOIC ACID
    • Cholan-24-oic acid, 1,3,12-trihydroxy-, (1beta,3alpha,5beta,12alpha)-
    • 1beta-Hydroxydeoxycholic Acid
    • Renchi: 1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16+,17-,18+,19+,20-,21+,23+,24-/m1/s1
    • Clave inchi: DAKYVYUAVGJDRK-FPUZENINSA-N
    • Sonrisas: C[C@]12[C@H](O)C[C@@H](O)C[C@H]1CC[C@H]1[C@@H]3CC[C@H]([C@H](C)CCC(=O)O)[C@]3([C@H](C[C@H]21)O)C

Atributos calculados

  • Calidad precisa: 408.28757437g/mol
  • Masa isotópica única: 408.28757437g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 29
  • Cuenta de enlace giratorio: 4
  • Complejidad: 637
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 11
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.9
  • Superficie del Polo topológico: 98Ų

Propiedades experimentales

  • Denso: 1.2±0.1 g/cm3
  • Punto de ebullición: 583.9±50.0 °C at 760 mmHg
  • Punto de inflamación: 321.0±26.6 °C
  • Presión de vapor: 0.0±3.7 mmHg at 25°C

1beta-Hydroxydeoxycholic Acid Información de Seguridad

1beta-Hydroxydeoxycholic Acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
H934880-25mg
1beta-Hydroxydeoxycholic Acid
80434-32-8
25mg
$2096.00 2023-05-18
TRC
H934880-2.5mg
1beta-Hydroxydeoxycholic Acid
80434-32-8
2.5mg
$270.00 2023-05-18
TRC
H934880-200mg
1beta-Hydroxydeoxycholic Acid
80434-32-8
200mg
$ 15000.00 2023-09-07
Key Organics Ltd
ES-2472-5mg
1beta-Hydroxydeoxycholic Acid-D4 (major)
80434-32-8 >95%
5mg
£2438.00 2025-02-09
Key Organics Ltd
ES-2472-10mg
1beta-Hydroxydeoxycholic Acid-D4 (major)
80434-32-8 >95%
10mg
£3750.00 2025-02-09

1beta-Hydroxydeoxycholic Acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Diphenyl diselenide ,  Sodium borohydride
2.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Referencia
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Acetic acid, chromium(2+) salt (2:1) Solvents: Ethanol
1.2 Reagents: Carbonic acid, calcium salt Solvents: Dimethylformamide
2.1 Reagents: Hydrogen peroxide
3.1 Reagents: Acetic acid, chromium(2+) salt (2:1) Solvents: Ethanol
4.1 Reagents: Sodium borohydride
4.2 Reagents: Potassium hydroxide Solvents: Methanol
Referencia
Synthesis of the 1β-hydroxylated bile acids and identification of 1β,3α,7α-trihydroxy- and 1β,3α,7α,12α-tetrahydroxy-5β-cholan-24-oic acids in human meconium
Tohma, Masahiko; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 3071-3

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Zinc Solvents: Acetic acid ;  0.5 h, rt
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C; 12 h, 25 °C
3.1 Reagents: Diphenyl diselenide ,  Sodium borohydride
4.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
5.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Referencia
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide ;  4 h, rt → 80 °C
2.1 Reagents: Zinc Solvents: Acetic acid ;  0.5 h, rt
3.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C; 12 h, 25 °C
4.1 Reagents: Diphenyl diselenide ,  Sodium borohydride
5.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
6.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
6.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Referencia
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium borohydride
1.2 Reagents: Potassium hydroxide Solvents: Methanol
Referencia
Synthesis of the 1β-hydroxylated bile acids and identification of 1β,3α,7α-trihydroxy- and 1β,3α,7α,12α-tetrahydroxy-5β-cholan-24-oic acids in human meconium
Tohma, Masahiko; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 3071-3

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C; 12 h, 25 °C
2.1 Reagents: Diphenyl diselenide ,  Sodium borohydride
3.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Referencia
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Acetic acid, chromium(2+) salt (2:1) Solvents: Ethanol
2.1 Reagents: Sodium borohydride
2.2 Reagents: Potassium hydroxide Solvents: Methanol
Referencia
Synthesis of the 1β-hydroxylated bile acids and identification of 1β,3α,7α-trihydroxy- and 1β,3α,7α,12α-tetrahydroxy-5β-cholan-24-oic acids in human meconium
Tohma, Masahiko; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 3071-3

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Peracetic acid ,  Mercuric acetate Solvents: Acetic acid ;  3 h, rt
2.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Referencia
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  1 h, 20 °C
2.1 Reagents: Bromine Solvents: Acetic acid ,  Chloroform ;  1 h, 20 °C
3.1 Reagents: Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide ;  4 h, rt → 80 °C
4.1 Reagents: Zinc Solvents: Acetic acid ;  0.5 h, rt
5.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C; 12 h, 25 °C
6.1 Reagents: Diphenyl diselenide ,  Sodium borohydride
7.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
8.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
8.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Referencia
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Referencia
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide
2.1 Reagents: Acetic acid, chromium(2+) salt (2:1) Solvents: Ethanol
3.1 Reagents: Sodium borohydride
3.2 Reagents: Potassium hydroxide Solvents: Methanol
Referencia
Synthesis of the 1β-hydroxylated bile acids and identification of 1β,3α,7α-trihydroxy- and 1β,3α,7α,12α-tetrahydroxy-5β-cholan-24-oic acids in human meconium
Tohma, Masahiko; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 3071-3

Métodos de producción 12

Condiciones de reacción
Referencia
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ;  6 h, 0 °C
1.2 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  0.5 h, -30 °C
1.3 Solvents: Tetrahydrofuran ;  2 h, -30 °C
2.1 Reagents: Peracetic acid ,  Mercuric acetate Solvents: Acetic acid ;  3 h, rt
3.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Referencia
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid ,  Chloroform ;  1 h, 20 °C
2.1 Reagents: Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide ;  4 h, rt → 80 °C
3.1 Reagents: Zinc Solvents: Acetic acid ;  0.5 h, rt
4.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C; 12 h, 25 °C
5.1 Reagents: Diphenyl diselenide ,  Sodium borohydride
6.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
7.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
7.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Referencia
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Referencia
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

1beta-Hydroxydeoxycholic Acid Raw materials

1beta-Hydroxydeoxycholic Acid Preparation Products

1beta-Hydroxydeoxycholic Acid Literatura relevante

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